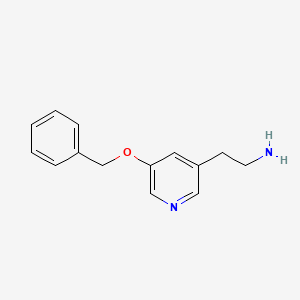
2-(5-(Benzyloxy)pyridin-3-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Benzyloxy)pyridin-3-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives. This compound features a benzyloxy group attached to the pyridine ring, which is further connected to an ethanamine chain. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine can be achieved through several synthetic routes. One common method involves the catalytic enantioselective borane reduction of benzyl oximes. This process typically requires a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a rubber septum. The reaction mixture includes 3-acetyl pyridine, ethanol, and hydroxylamine hydrochloride, which is heated to 55°C. A pre-made solution of sodium carbonate in water is added dropwise, and the mixture is stirred at 60°C for 2.5 hours .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic processes. These methods utilize advanced catalytic systems to ensure high yield and purity of the final product. The use of spiroborate ester catalysts has been reported to provide excellent enantioselectivity and yield in the reduction of benzyl oxime ethers .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Benzyloxy)pyridin-3-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of oxime ethers to primary amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include borane for reduction, sodium carbonate for neutralization, and various oxidizing agents for oxidation reactions. The conditions for these reactions often involve controlled temperatures and the use of specific catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include primary amines, oxides, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules.
Aplicaciones Científicas De Investigación
2-(5-(Benzyloxy)pyridin-3-YL)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine include:
- 2-(5-chloropyridin-2-yl)ethanamine
- 2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine
- 2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the benzyloxy group, which imparts unique chemical properties and potential biological activities. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C14H16N2O |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
2-(5-phenylmethoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C14H16N2O/c15-7-6-13-8-14(10-16-9-13)17-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11,15H2 |
Clave InChI |
ZJBWMEGRYJIABJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CN=CC(=C2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638063.png)
![N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12638065.png)
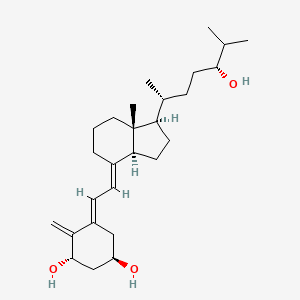
![N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12638077.png)
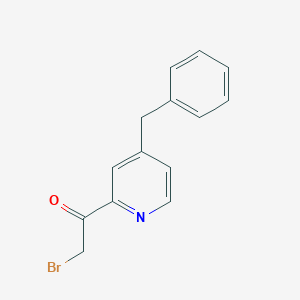
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12638094.png)
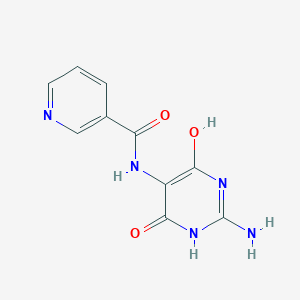
![4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638111.png)
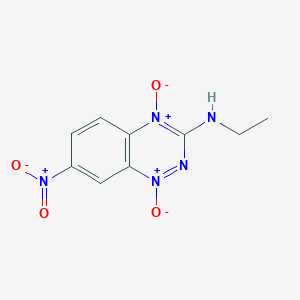
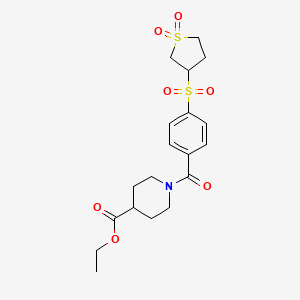
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
